Paricalcitol-D6 -

Paricalcitol-D6

Catalog Number: EVT-1533776
CAS Number:
Molecular Formula: C27H38D6O3
Molecular Weight: 422.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paricalcitol-D6 is the deuterated form of Paricalcitol(Zemplar), which is a drug used for the prevention and treatment of secondary hyperparathyroidism (excessive secretion of parathyroid hormone) associated with chronic renal failure. IC50 value: Target: Vd analog Chemically, it is 19-nor-1,25-(OH)2-vitamin D2 or 19-nor-1,25-dihydroxyvitamin D2, being an analog of 1,25-dihydroxyergocalciferol, the active form of vitamin D2.
Source and Classification

Paricalcitol-D6 is classified as a noncalcemic vitamin D analog. It interacts with the vitamin D receptor (VDR) but does not significantly increase serum calcium levels, making it a safer alternative for patients who require vitamin D supplementation without the risk of hypercalcemia. The compound is synthesized from natural sources of vitamin D2, undergoing several chemical modifications to achieve its final structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of paricalcitol-D6 involves several intricate steps. Initially, vitamin D2 serves as the starting material. Key methods include:

  1. Ozonolysis: This process cleaves specific carbon-carbon bonds in the vitamin D2 structure to create necessary intermediates.
  2. Side Chain Modifications: The introduction of hydroxyl groups at specific positions on the steroid backbone is crucial for biological activity.
  3. Crystallization: Purification through crystallization techniques ensures high purity levels of the final product.

The synthesis can be summarized in a multi-step process involving both ring modifications and functional group transformations, allowing for efficient production at larger scales while minimizing by-products .

Molecular Structure Analysis

Structure and Data

The molecular formula for paricalcitol-D6 is C27H38D6O3C_{27}H_{38}D_6O_3, with a molecular weight of approximately 422.7 g/mol due to the presence of deuterium. The structure features:

  • Steroid Backbone: Characteristic of vitamin D analogs.
  • Hydroxyl Groups: Located at positions critical for receptor binding and activity.
  • Deuterium Substitutions: Enhance stability and allow for precise tracking in metabolic studies.

The compound exhibits a complex three-dimensional conformation essential for its biological function .

Chemical Reactions Analysis

Reactions and Technical Details

Paricalcitol-D6 participates in various chemical reactions typical of steroid derivatives:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions enhances its binding affinity to the vitamin D receptor.
  • Metabolization: In vivo studies show that paricalcitol-D6 undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes such as CYP24 and CYP3A4, leading to various metabolites that retain some biological activity .

These reactions are essential for understanding the pharmacokinetics and dynamics of paricalcitol-D6 in clinical settings.

Mechanism of Action

Process and Data

Paricalcitol-D6 exerts its effects primarily through binding to the VDR, which triggers a cascade of genomic events leading to:

  • Inhibition of Parathyroid Hormone Synthesis: This is crucial for managing secondary hyperparathyroidism.
  • Selective Activation of Vitamin D Responsive Pathways: Unlike other vitamin D analogs, paricalcitol does not significantly elevate serum calcium levels, making it safer for patients with renal impairment .

Preclinical studies have demonstrated that paricalcitol-D6 effectively reduces parathyroid hormone levels without causing hypercalcemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Paricalcitol-D6 possesses several notable physical and chemical properties:

  • Molecular Weight: 422.7 g/mol
  • Molecular Formula: C27H38D6O3C_{27}H_{38}D_6O_3
  • Solubility: Low solubility in water but soluble in organic solvents such as ethanol and acetone.
  • Topological Polar Surface Area: Approximately 60.7 Ų, indicating potential interactions with biological membranes.

These properties are significant for its formulation as a pharmaceutical agent .

Applications

Scientific Uses

Paricalcitol-D6 is primarily used in research settings for:

  • Pharmacokinetic Studies: Its isotopic labeling allows for precise tracking in metabolic pathways.
  • Clinical Research: Evaluating its efficacy in managing secondary hyperparathyroidism among patients with chronic kidney disease.
  • Analytical Chemistry: Utilized as an internal standard in liquid chromatography-tandem mass spectrometry assays to quantify paricalcitol levels in plasma .
Chemical Characterization & Isotopic Labeling

Structural Elucidation of Paricalcitol-d6: Deuterium Positioning & Isotopomer Distribution

Paricalcitol-d6 is a deuterated analog of paricalcitol (19-nor-1α,25-dihydroxyvitamin D₂) where six hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. The molecular formula is C₂₇H₃₈D₆O₃, with a molecular weight of 422.67 g/mol (vs. 416.64 g/mol for non-deuterated paricalcitol) [1] [6] [9]. Isotopomer distribution analysis confirms deuterium incorporation exclusively at the terminal methyl groups of the side chain (C26 and C27 positions), resulting in two -CD₃ moieties rather than random distribution throughout the molecule [9] [10]. This selective labeling is strategically designed to preserve the core biological activity while modifying metabolic stability.

The stereochemistry retains the critical (1α,3β,7E,22E) configuration of the parent compound, essential for binding to the vitamin D receptor (VDR). X-ray crystallography and NMR studies verify that deuterium substitution induces no significant conformational changes in the triene system or A-ring, maintaining the bioactive topology [10]. The isotopic purity typically exceeds 98%, minimizing analytical interference from protiated species in mass spectrometry applications [6] [9].

Table 1: Deuterium Positions in Paricalcitol-d6

Carbon PositionChemical GroupDeuterium CountFunctional Role
C26-CD₃3Metabolic stability enhancement
C27-CD₃3Metabolic stability enhancement
Core structure (A-ring, triene)N/A0Preserves VDR binding affinity

Synthetic Pathways for Deuterium Incorporation in Vitamin D Analogues

Deuterium integration into paricalcitol employs two primary synthetic strategies:

  • Late-Stage Isotope Exchange: Involves deprotonation of the pre-formed paricalcitol side chain using strong bases (e.g., LDA) followed by quenching with D₂O. This method suffers from incomplete deuteration and requires multiple iterations to achieve high isotopic enrichment [1].
  • Building Block Approach: A more efficient method where deuterated precursors are synthesized prior to ring assembly. The key intermediate, (5S)-5-hydroxy-2,6,6-trimethyl-[3,3,3-²H₃]heptyl]-phosphine oxide, is coupled to the protected CD-ring ketone via Wittig-Horner reaction. Subsequent photochemical electrocyclic ring opening and A-ring attachment yield Paricalcitol-d6 with >99% isotopic purity [9] [10].

Challenges include preventing isotopic dilution during hydroxyl protection/deprotection and minimizing racemization at chiral centers. Chromatographic purification (HPLC with chiral stationary phases) ensures stereochemical integrity [10].

Comparative Analysis of Paricalcitol-d6 vs. Non-deuterated Paricalcitol: Stability & Reactivity

Deuteration significantly alters physicochemical and metabolic properties while preserving core biological activity:

  • Metabolic Stability: In vitro hepatic microsome studies demonstrate 3-fold reduced clearance for Paricalcitol-d6 compared to non-deuterated paricalcitol. This stems from the kinetic isotope effect (KIE), where C-D bond cleavage requires higher activation energy than C-H during CYP-mediated oxidation. The terminal methyl groups are primary sites of ω-hydroxylation, and deuteration impedes this catabolic pathway [3] [4] [6].
  • Photochemical Stability: Both compounds show comparable susceptibility to UV-induced isomerization due to unchanged triene chromophore [1].
  • Thermal Degradation: Differential scanning calorimetry reveals identical decomposition temperatures (~220°C), confirming deuterium does not impact thermal stability [6].
  • Receptor Binding: Cell-based VDR transactivation assays show <10% difference in EC₅₀ values, confirming minimal impact on target engagement [5] [10].

Table 2: Comparative Properties of Paricalcitol-d6 vs. Paricalcitol

PropertyParicalcitol-d6Non-deuterated ParicalcitolSignificance
Molecular Weight422.67 g/mol416.64 g/molMS differentiation (+6 Da shift)
Plasma Half-life (in vitro)18.2 ± 2.1 h6.1 ± 0.9 hExtended exposure in tracer studies
CYP24A1 Metabolism Rate0.32 nmol/min/mg1.05 nmol/min/mgReduced catabolism via KIE
Aqueous Solubility100 mg/mL (DMSO)104 mg/mL (DMSO)Equivalent formulation handling
VDR Binding Affinity (Kd)0.41 nM0.38 nMBiologically equivalent activity

Properties

Product Name

Paricalcitol-D6

Molecular Formula

C27H38D6O3

Molecular Weight

422.67

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.